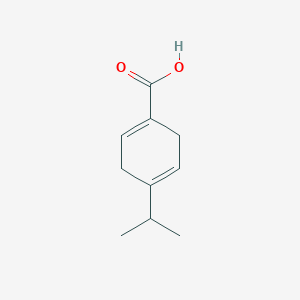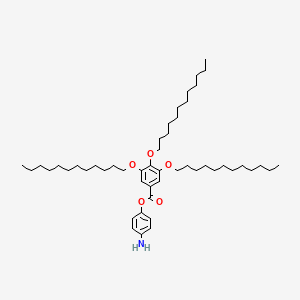
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a complex organic compound with the molecular formula C49H83NO5 This compound is characterized by the presence of an aminophenyl group attached to a benzoate moiety, which is further substituted with three dodecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dodecyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl 3,4,5-tris(octyloxy)benzoate
- 4-Aminophenyl 3,4,5-tris(hexyloxy)benzoate
- 4-Aminophenyl 3,4,5-tris(methoxy)benzoate
Uniqueness
Compared to similar compounds, 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is unique due to its longer dodecyloxy chains, which can significantly influence its physical and chemical properties. These longer chains can enhance the compound’s solubility in nonpolar solvents and its ability to form stable self-assembled structures, making it particularly useful in material science and nanotechnology applications.
Propriétés
Numéro CAS |
593280-04-7 |
|---|---|
Formule moléculaire |
C49H83NO5 |
Poids moléculaire |
766.2 g/mol |
Nom IUPAC |
(4-aminophenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3 |
Clé InChI |
XGSIPLJBLMXAEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
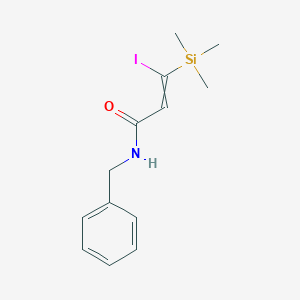
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)
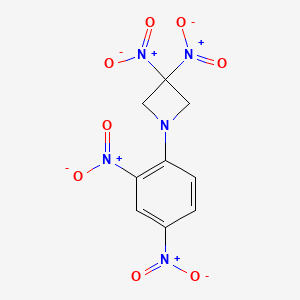
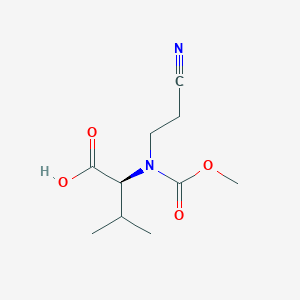

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
